![molecular formula C19H16N6O3 B4538484 2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)
2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Description
The compound 2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide belongs to a class of chemically synthesized molecules that have been extensively studied for their biological and pharmacological activities. These activities stem from the structural features of the quinazoline and triazole rings, which are prominent in various bioactive compounds.
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions, starting from basic aromatic amines to the final quinazolinyl-triazole derivatives. Techniques such as cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one with various one-carbon donors have been employed to introduce triazole rings, enhancing the compound's potential biological activities (Alagarsamy et al., 2005).
Molecular Structure Analysis
Molecular structure characterization is typically achieved through spectral data, including 1H NMR, 13C NMR, HRMS, and IR spectra. For instance, the structure of related compounds has been confirmed through single-crystal X-ray diffraction methods, revealing intricate details of their molecular geometry and confirming the presence of the quinazolinyl and triazole moieties (Yang & Bao, 2017).
Chemical Reactions and Properties
Compounds within this category participate in various chemical reactions, including cyclization, aminolysis, and alkylation, to introduce or modify functional groups. These reactions not only define the synthetic pathway but also influence the chemical properties of the final compound. For example, the introduction of N-(substituted phenyl)acetamide groups and triazole derivatives has been shown to enhance the antimicrobial activities against specific pathogens (Antypenko et al., 2017).
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c26-17(10-25-18(27)15-3-1-2-4-16(15)23-19(25)28)22-14-7-5-13(6-8-14)9-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,22,26)(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONADZUEGRFYHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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